molecular formula C8H8BrN3O3 B8509538 4-[(5-Bromopyrazin-2-yl)amino]-4-oxo-butanoic acid

4-[(5-Bromopyrazin-2-yl)amino]-4-oxo-butanoic acid

Cat. No. B8509538
M. Wt: 274.07 g/mol
InChI Key: UMFOOXTVILQUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09241489B2

Procedure details

Lithium hydroxide (0.058 g, 1.0 eq.) was added at room temperature to a solution of methyl 4-[(5-bromopyrazin-2-yl)amino]-4-oxo-butanoate (Example II, 0.400 g, 1.0 eq.) in a mixture of tetrahydrofuran (15 mL) and water (5 mL). The reaction mixture was stirred at room temperature. The residue was diluted with a saturated solution of sodium hydrogenocarbonate and washed with ethyl acetate. The aqueous phase was acidified by addition of aqueous hydrochloric acid (concentrated) and extracted twice with ethyl acetate. The combined organic layer was dried on magnesium sulfate and concentrated under vacuum to give the desired compound 4-[(5-bromopyrazin-2-yl)amino]-4-oxo-butanoic acid A3 (0.343 g, 90%). 1H NMR (400 MHz, DMSO-d6) δ 12.18 (bs, 1H), 11.02 (s, 1H), 9.12 (s, 1H), 8.60 (s, 1H), 2.67 (t, 2H), 2.55 (m, 2H) ppm. LC-MS (Method A): RT 1.08, 274 (M−H+)
Quantity
0.058 g
Type
reactant
Reaction Step One
Name
methyl 4-[(5-bromopyrazin-2-yl)amino]-4-oxo-butanoate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Br:3][C:4]1[N:5]=[CH:6][C:7]([NH:10][C:11](=[O:18])[CH2:12][CH2:13][C:14]([O:16]C)=[O:15])=[N:8][CH:9]=1>O1CCCC1.O.[Na]>[Br:3][C:4]1[N:5]=[CH:6][C:7]([NH:10][C:11](=[O:18])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:8][CH:9]=1 |f:0.1,^1:24|

Inputs

Step One
Name
Quantity
0.058 g
Type
reactant
Smiles
[OH-].[Li+]
Name
methyl 4-[(5-bromopyrazin-2-yl)amino]-4-oxo-butanoate
Quantity
0.4 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)NC(CCC(=O)OC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous phase was acidified by addition of aqueous hydrochloric acid (concentrated)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC(=NC1)NC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.343 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.